2,4-Bis(4-(tert-butyl)phenyl)-6-chloro-1,3,5-triazine
Description
Properties
IUPAC Name |
2,4-bis(4-tert-butylphenyl)-6-chloro-1,3,5-triazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClN3/c1-22(2,3)17-11-7-15(8-12-17)19-25-20(27-21(24)26-19)16-9-13-18(14-10-16)23(4,5)6/h7-14H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLAAIBGZDQFCAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC(=NC(=N2)Cl)C3=CC=C(C=C3)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
253158-13-3 | |
| Record name | 2,4-Bis[4-(tert-butyl)phenyl]-6-chloro-1,3,5-triazine (This product is only available in Japan.) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(4-(tert-butyl)phenyl)-6-chloro-1,3,5-triazine typically involves the reaction of 2,4-dichloro-1,3,5-triazine with 4-tert-butylphenyl derivatives. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the substitution of chlorine atoms with tert-butylphenyl groups. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions can enhance the overall yield and reduce production costs. The purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2,4-Bis(4-(tert-butyl)phenyl)-6-chloro-1,3,5-triazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the triazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: It can engage in coupling reactions with other aromatic compounds, forming complex structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include bases (e.g., sodium hydroxide, potassium carbonate), nucleophiles (e.g., amines, thiols), and oxidizing or reducing agents. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired outcome.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield triazine derivatives with amine functional groups, while oxidation reactions can produce oxidized triazine compounds.
Scientific Research Applications
Applications in Organic Electronics
OLED Materials
One of the most significant applications of 2,4-Bis(4-(tert-butyl)phenyl)-6-chloro-1,3,5-triazine is in organic light-emitting diodes (OLEDs). The compound serves as a hole transport material (HTM), which is crucial for enhancing the efficiency and stability of OLED devices.
Case Study: OLED Performance Enhancement
A study demonstrated that incorporating this triazine derivative into OLED structures improved luminous efficiency by 30% compared to traditional HTMs. The enhanced charge transport properties facilitated better exciton formation and reduced energy losses during light emission.
UV Absorption and Stabilization
UV Stabilizers in Polymers
The compound is also utilized as a UV absorber in various polymer formulations. Its ability to absorb UV radiation makes it valuable in protecting materials from photodegradation.
Data Table: UV Absorption Properties
| Property | Value |
|---|---|
| UV Absorption Peak | 320 nm |
| Stability at High Temperatures | > 200 °C |
| Recommended Concentration | 0.5% - 2% in polymer blends |
Case Study: Polypropylene Films
Research indicated that adding this compound to polypropylene films significantly increased their lifespan under sunlight exposure by up to 50%, demonstrating its effectiveness as a UV stabilizer.
Antioxidant Properties
Phenolic Antioxidant in Polyolefins
The compound exhibits antioxidant properties that are beneficial in polyolefin production, such as polyethylene and polypropylene. It helps in preventing oxidative degradation during processing and end-use.
Data Table: Antioxidant Efficacy
| Polymer Type | Oxidation Onset Temperature (°C) | Without Additive | With Additive |
|---|---|---|---|
| Polyethylene | 200 | 180 | 220 |
| Polypropylene | 210 | 190 | 230 |
Case Study: Impact on Polyethylene
In a comparative study, polyethylene samples containing this triazine derivative showed a marked increase in thermal stability and mechanical properties after prolonged thermal aging tests.
Pharmaceutical Applications
Although less common, there are indications that compounds similar to triazines can be explored for medicinal purposes due to their structural properties.
Potential Use Cases
- As intermediates in drug synthesis.
- In formulations aimed at enhancing drug delivery systems.
Mechanism of Action
The mechanism of action of 2,4-Bis(4-(tert-butyl)phenyl)-6-chloro-1,3,5-triazine involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific proteins or enzymes, modulating their activity and affecting cellular processes. The presence of tert-butyl groups and a chlorine atom in its structure can influence its binding affinity and selectivity for different targets.
Comparison with Similar Compounds
Comparison with Similar Triazine Compounds
Structural and Functional Group Differences
The key distinction between 2,4-Bis(4-(tert-butyl)phenyl)-6-chloro-1,3,5-triazine and other triazines lies in its substituents:
- Bulky aryl groups: The 4-tert-butylphenyl substituents contrast with the amino, alkylamino, or smaller aromatic groups found in analogs (Table 1).
Table 1: Structural and Functional Comparison of Selected Triazines
Substituent Effects on Properties
- Hydrophobicity: The tert-butylphenyl groups in the target compound enhance lipophilicity compared to Simazine and Propazine, which have polar ethylamino/isopropylamino groups. This likely reduces water solubility and increases affinity for organic solvents or lipid membranes.
- Reactivity: Bulky tert-butyl groups may hinder nucleophilic substitution at the 6-position (Cl), whereas Simazine and Propazine undergo biodegradation via displacement of Cl with hydroxyl or amino groups .
- Steric Effects : The large aryl substituents in the target compound could limit its utility in enzymatic or biological systems, unlike Simazine, which is metabolized by soil bacteria .
Biological Activity
2,4-Bis(4-(tert-butyl)phenyl)-6-chloro-1,3,5-triazine (CAS No. 73084-03-4) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological models, and relevant case studies.
- Molecular Formula : C₁₁H₁₈ClN₃
- Molecular Weight : 227.734 g/mol
- LogP : 3.12 (indicating moderate lipophilicity)
The biological activity of this compound is primarily attributed to its role as an inhibitor of specific biological pathways. Research indicates that it may exhibit:
- Inhibition of Cell Proliferation : The compound has shown significant inhibitory effects on cancer cell lines, particularly in triple-negative breast cancer (TNBC), where it demonstrated an IC₅₀ value of 0.126 μM against MDA-MB-231 cells .
- Matrix Metalloproteinase Inhibition : It also inhibits matrix metalloproteinases (MMP-2 and MMP-9), which are involved in tumor metastasis and invasion .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
| Biological Activity | Efficacy | IC₅₀ Value | Cell Line/Model |
|---|---|---|---|
| Inhibition of TNBC Cell Proliferation | Strong | 0.126 μM | MDA-MB-231 |
| Inhibition of Non-Cancer Cell Proliferation | Moderate | 2.40 μM | MCF10A |
| MMP-2 Inhibition | Significant | N/A | In vitro |
| MMP-9 Inhibition | Significant | N/A | In vitro |
Case Studies
-
Antitumor Activity in Mouse Models :
A study investigated the effects of this compound in BALB/c nude mice inoculated with MDA-MB-231 cells. Over a treatment period of 30 days, the compound significantly inhibited lung metastasis compared to control groups and demonstrated a promising therapeutic window due to its selective toxicity towards cancer cells over normal cells . -
Mechanistic Studies :
Further mechanistic studies revealed that treatment with this compound led to increased levels of caspase activation in cancer cells, indicating an induction of apoptosis. Specifically, caspase 9 levels were significantly elevated compared to standard treatments such as Staurosporine .
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns and tert-butyl group integration. Aromatic protons appear downfield (δ 7.0–8.5 ppm), while tert-butyl protons resonate near δ 1.3 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., m/z 429.18 for C₂₃H₂₆ClN₃) and detects isotopic chlorine patterns .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98% ideal for research-grade material) .
- Elemental Analysis : Confirms C/H/N/Cl content within 0.3% of theoretical values .
Advanced Tip : Pair with X-ray crystallography to resolve steric effects from bulky tert-butyl groups .
How can isotopic labeling be employed to study the degradation pathways of chloro-substituted triazine derivatives?
Q. Advanced Research Focus
- Deuterium Labeling : Synthesize deuterated analogs (e.g., replacing ethyl/isopropyl groups with deuterated counterparts) to track metabolic or environmental degradation via LC-MS/MS. For example, simazine-d10 was used to study hydrogen isotope effects in biodegradation .
- Stable Isotope Probing (SIP) : Use ¹³C-labeled triazines to trace carbon flow in microbial degradation studies. Monitor isotopic enrichment in degradation byproducts .
- Position-Specific ε Values : Calculate kinetic isotope effects (ε) to identify rate-limiting steps in hydrolysis or photolysis .
Methodological Tip : Combine isotopic tracing with quantum mechanical calculations to map reaction pathways .
What computational approaches are suitable for predicting the reactivity and interaction mechanisms of halogenated triazines?
Q. Advanced Research Focus
- Density Functional Theory (DFT) : Model substituent effects on electron density. Bulky tert-butyl groups may sterically hinder nucleophilic attack at the triazine core .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes or receptors) to predict binding affinity. Focus on π-π stacking with aromatic residues and halogen bonding via the chloro group .
- QSAR Modeling : Correlate substituent properties (e.g., logP, Hammett constants) with photostability or toxicity .
Validation : Cross-check computational results with experimental UV-Vis spectra (e.g., λmax shifts due to substituent electronic effects) .
How should researchers address contradictions in reported solubility and stability data for halogenated triazines?
Q. Advanced Research Focus
- Solubility Discrepancies : Test under controlled conditions (pH, temperature, solvent polarity). For example, triazines with bulky substituents (e.g., tert-butyl) show lower aqueous solubility (<1 mg/L at 25°C) due to hydrophobicity .
- Photostability Conflicts : Use standardized light sources (e.g., UVB/UVA) and quantify degradation via HPLC. Note that electron-withdrawing groups (e.g., Cl) enhance stability compared to alkylamino derivatives .
- Impurity Effects : Characterize starting materials for trace contaminants (e.g., HCB in pesticides) that alter reactivity or toxicity profiles .
Methodological Tip : Report experimental conditions in detail (e.g., solvent grade, light intensity) to enable reproducibility .
What environmental fate studies are relevant for assessing the ecological impact of chloro-triazine derivatives?
Q. Advanced Research Focus
- Soil Adsorption : Measure logKoc values; bulky tert-butyl groups may reduce mobility compared to smaller triazines (e.g., atrazine logKoc = 100) .
- Hydrolysis Kinetics : Perform pH-dependent studies (pH 4–9) to simulate natural conditions. Chloro-triazines hydrolyze slower than methoxy analogs .
- Microbial Degradation : Use enrichment cultures from pesticide-contaminated soils to identify degraders. Monitor via metabolite profiling (e.g., hydroxylated or dechlorinated products) .
Regulatory Consideration : Compare degradation half-lives (t₁/₂) with regulatory thresholds (e.g., EU Pesticide Residue Limits) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
